
12-Bromo-N-dodecyldodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Bromo-N-dodecyldodecanamide is a chemical compound with the molecular formula C24H48BrNO and a molecular weight of 446.548 g/mol It is a brominated amide derivative, characterized by the presence of a bromine atom attached to a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Bromo-N-dodecyldodecanamide typically involves the bromination of dodecanamide. One common method is the reaction of dodecanamide with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions . The reaction proceeds via a substitution mechanism, where the bromine atom replaces a hydrogen atom on the aliphatic chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
12-Bromo-N-dodecyldodecanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of dodecyldodecanamide.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solvents.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Formation of hydroxyl or amine derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dodecyldodecanamide.
Scientific Research Applications
12-Bromo-N-dodecyldodecanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers
Mechanism of Action
The mechanism of action of 12-Bromo-N-dodecyldodecanamide involves its interaction with biological membranes. The bromine atom and the long aliphatic chain allow the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications .
Comparison with Similar Compounds
Similar Compounds
12-Bromododecanoic Acid: Similar in structure but lacks the amide group.
Dodecanamide: Lacks the bromine atom, making it less reactive in certain chemical reactions.
12-Bromo-1-dodecanol: Contains a hydroxyl group instead of an amide group
Uniqueness
12-Bromo-N-dodecyldodecanamide is unique due to the presence of both a bromine atom and an amide group, which confer distinct chemical reactivity and biological activity. Its amphiphilic nature makes it particularly useful in applications requiring interaction with lipid membranes .
Properties
CAS No. |
798557-92-3 |
|---|---|
Molecular Formula |
C24H48BrNO |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
12-bromo-N-dodecyldodecanamide |
InChI |
InChI=1S/C24H48BrNO/c1-2-3-4-5-6-7-11-14-17-20-23-26-24(27)21-18-15-12-9-8-10-13-16-19-22-25/h2-23H2,1H3,(H,26,27) |
InChI Key |
DOMNZXMXCXBGEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)CCCCCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


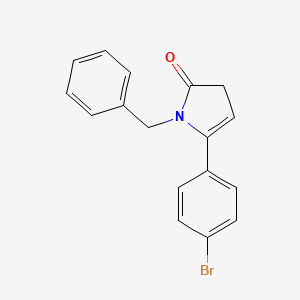
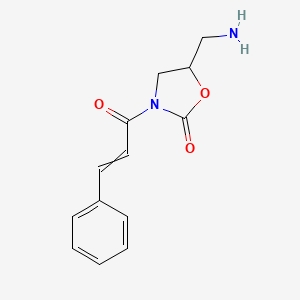
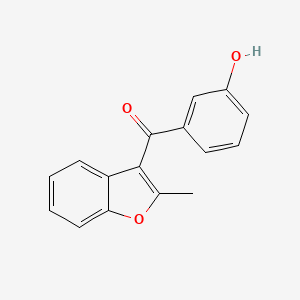

![1-{4-[(Methanesulfonyl)amino]phenyl}cyclopropane-1-carboxylic acid](/img/structure/B14218439.png)
![Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl-](/img/structure/B14218440.png)
![2-{[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14218448.png)
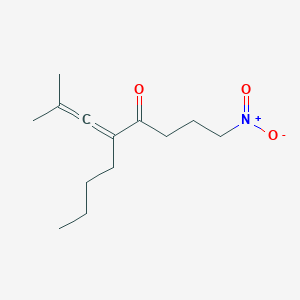
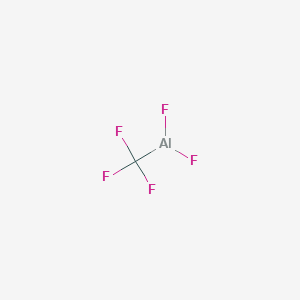
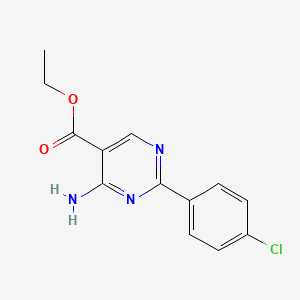
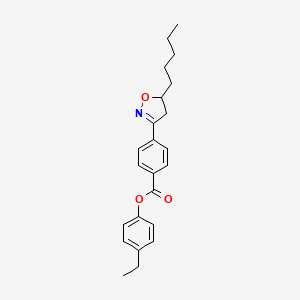
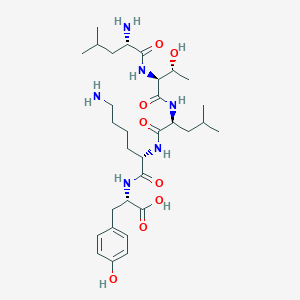
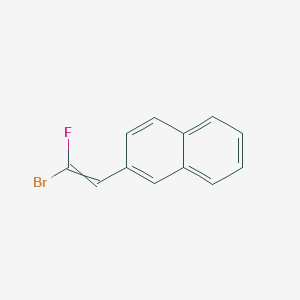
![2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14218514.png)
